![molecular formula C19H25NO5 B5624741 9-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5624741.png)
9-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
Synthesis Analysis
The synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been explored for their potential antihypertensive properties, indicating a broad interest in spirolactam derivatives for medicinal chemistry applications. For instance, Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of spirocyclic compounds in chemical synthesis (Reddy et al., 2014).
Molecular Structure Analysis
The crystal structure and thermodynamic properties of related 1,5-dioxaspiro[5.5] derivatives have been studied, highlighting the significance of detailed structural analysis in understanding compound stability and reactivity. Zeng et al. (2021) investigated a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, providing insights into its structural properties through crystallography and DFT studies (Zeng et al., 2021).
Chemical Reactions and Properties
Spiro compounds like the one in focus have been studied for their reactivity and functional group transformations. The synthesis and pharmacological activity of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, as explored by García et al. (2019), highlight the chemical versatility of these compounds and their potential for developing new therapeutic agents (García et al., 2019).
Physical Properties Analysis
The study of physical properties such as melting points, boiling points, solubility, and crystal structure is essential for understanding the behavior of complex molecules. For example, the crystal structure analysis of related spirocyclic compounds provides valuable information on the molecular geometry, intermolecular interactions, and packing arrangements, which are crucial for predicting solubility and reactivity patterns.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are vital for comprehending the compound's potential applications and handling requirements. The diverse reactivity of spirocyclic compounds, as demonstrated in various syntheses and functional group transformations, underscores the importance of detailed chemical property analysis.
- (Reddy et al., 2014)
- (Zeng et al., 2021)
- (García et al., 2019)
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c21-17-2-1-11-25-19(17)7-9-20(10-8-19)18(22)6-4-14-3-5-15-16(12-14)24-13-23-15/h3,5,12,17,21H,1-2,4,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFNYXMMYSCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)CCC3=CC4=C(C=C3)OCO4)OC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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